

# CRISPR screen to identify synergistic partners for Dezapelisib

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## Compound of Interest

Compound Name: *Dezapelisib*

Cat. No.: *B607080*

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## Application Notes & Protocols

Topic: Genome-Wide CRISPR-Cas9 Screen to Identify Synergistic Partners for **Dezapelisib**

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Dezapelisib** is an investigational inhibitor of the Phosphatidylinositol 3-kinase (PI3K) pathway. The PI3K/AKT/mTOR signaling cascade is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Hyperactivation of this pathway, often through mutations in the PIK3CA gene, is a common oncogenic driver in various cancers.[1][4][5]

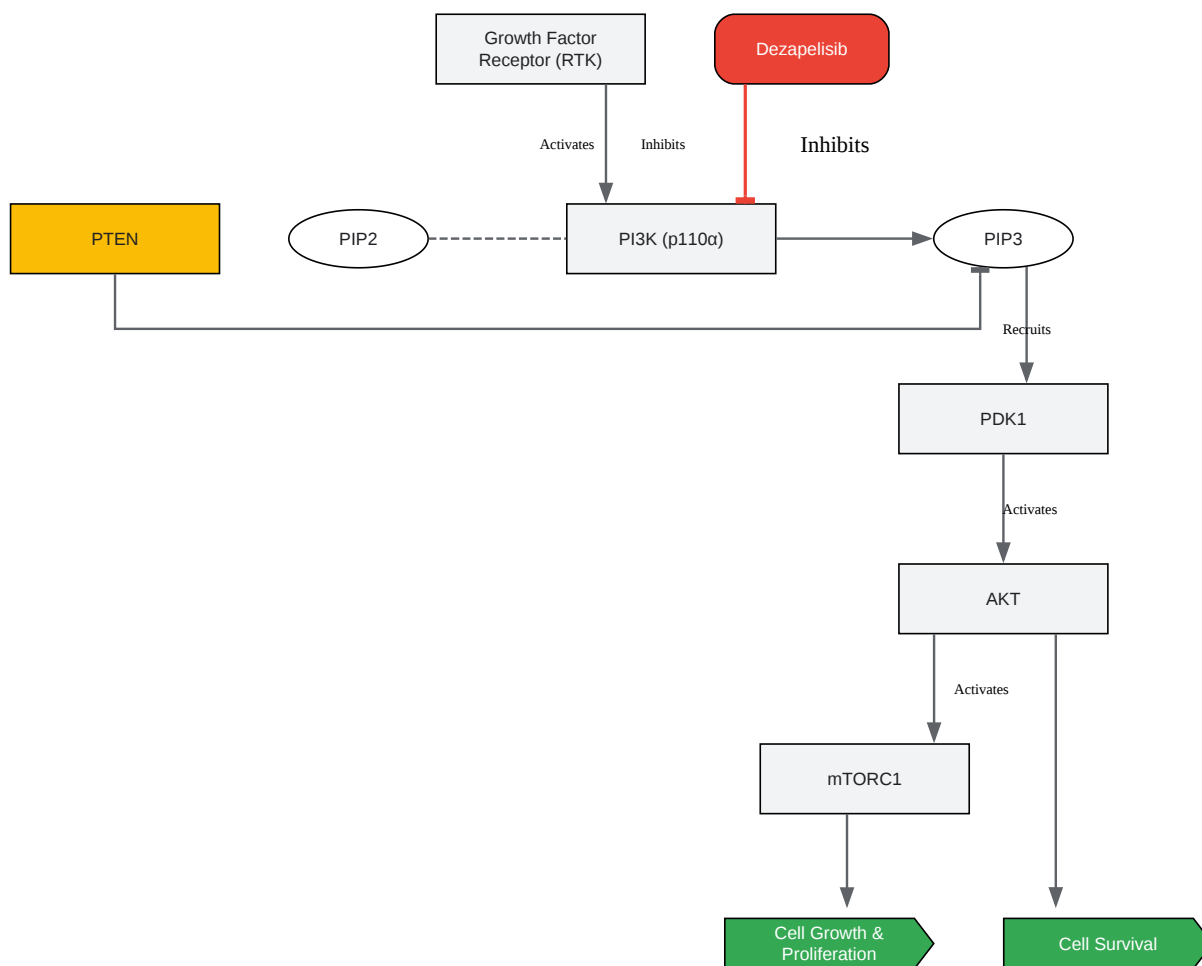
While PI3K inhibitors like **Dezapelisib** hold therapeutic promise, single-agent efficacy can be limited by intrinsic or acquired resistance.[6][7][8] Combining PI3K inhibitors with other targeted agents can create synergistic effects, leading to enhanced tumor cell killing and potentially overcoming resistance mechanisms.[6][9]

This document outlines a comprehensive protocol for a genome-wide CRISPR-Cas9 knockout screen designed to identify genes whose loss sensitizes cancer cells to **Dezapelisib**. Such a "synergy screen" can uncover novel drug targets for combination therapies. The protocol employs a positive selection strategy, identifying gene knockouts that lead to increased cell

death in the presence of **Dezapelisib**, a powerful method for discovering potent synergistic interactions.[\[10\]](#)[\[11\]](#)

## Dezapelisib and the PI3K Signaling Pathway

**Dezapelisib** targets the p110 $\alpha$  catalytic subunit of PI3K, encoded by the PIK3CA gene.[\[1\]](#)[\[4\]](#)  
[\[12\]](#) Inhibition of PI3K prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This blocks the downstream activation of key signaling nodes like AKT and mTOR, thereby inhibiting cell growth and promoting apoptosis.[\[2\]](#)

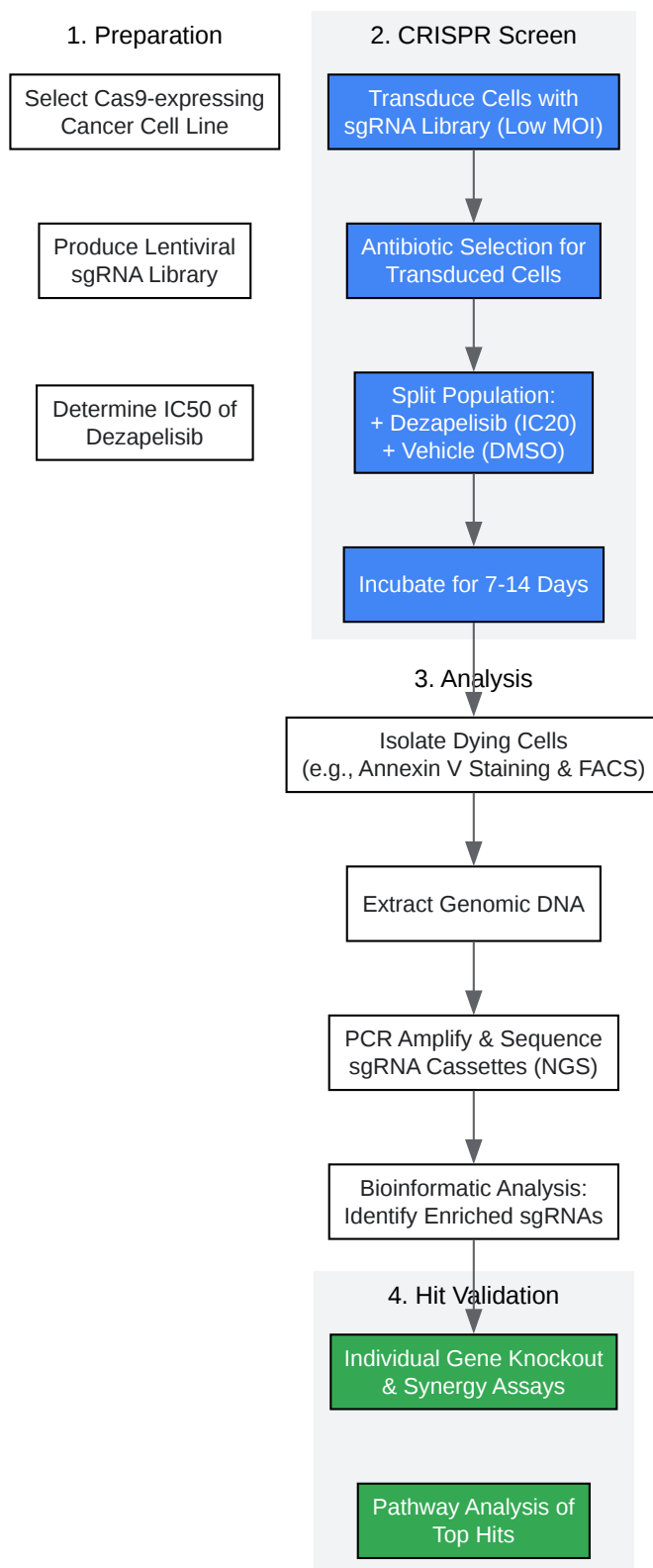


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**Caption:** The PI3K/AKT/mTOR signaling pathway and the inhibitory action of **Dezapelisib**.

## Experimental Design and Workflow

The core principle of this experiment is to introduce a genome-wide library of single-guide RNAs (sgRNAs) into a Cas9-expressing cancer cell line. Each sgRNA directs the Cas9 nuclease to knock out a specific gene. The entire population of knockout cells is then treated with a sub-lethal dose of **Dezapelisib**. Genes whose knockout synergizes with **Dezapelisib** will lead to enhanced cell death. By sequencing the sgRNAs enriched in the dying cell population (e.g., Annexin V positive), we can identify these synergistic gene targets.[10][11]



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**Caption:** Experimental workflow for a positive selection CRISPR synergy screen.

## Data Presentation

Quantitative data from the screen should be organized for clarity and comparison.

Table 1: CRISPR Library Specifications

| Parameter                | Description              |
|--------------------------|--------------------------|
| Library Name             | e.g., GeCKO v2, Brunello |
| Organism                 | Human                    |
| Number of Genes Targeted | ~19,000                  |
| Number of sgRNAs         | ~76,000                  |
| sgRNAs per Gene          | 4                        |

| Controls | Non-targeting sgRNAs (~1000) |

Table 2: Example IC50 Values for **Dezapelisib**

| Cell Line | Cancer Type   | PIK3CA Status | IC50 (nM) | Screening Conc. (IC20, nM) |
|-----------|---------------|---------------|-----------|----------------------------|
| MCF-7     | Breast Cancer | E545K Mutant  | 150       | 30                         |
| T47D      | Breast Cancer | H1047R Mutant | 125       | 25                         |
| U87-MG    | Glioblastoma  | PTEN Null     | 550       | 110                        |

| K562 | Leukemia | Wild Type | >2000 | 400 |

Table 3: Mock Results - Top Synergistic Gene Hits with **Dezapelisib**

| Rank | Gene Symbol | Description              | Enrichment Score | p-value |
|------|-------------|--------------------------|------------------|---------|
| 1    | BCL2L1      | BCL2-like 1              | 12.4             | 1.2e-8  |
| 2    | MCL1        | MCL1 Apoptosis Regulator | 10.8             | 5.6e-7  |
| 3    | AURKA       | Aurora Kinase A          | 9.5              | 2.1e-6  |
| 4    | PIM2        | Pim-2 Proto-Oncogene     | 8.7              | 9.8e-6  |

| 5 | ZAK | Sterile Alpha Motif Kinase | 8.1 | 1.5e-5 |

## Detailed Experimental Protocols

### Cell Line Preparation and Maintenance

- Select a cancer cell line that is sensitive to PI3K inhibition (e.g., PIK3CA-mutant breast cancer lines like MCF-7 or T47D).
- Ensure the cell line stably expresses the Cas9 nuclease. If not, generate a stable line by lentiviral transduction of a Cas9-expression vector followed by antibiotic selection.
- Culture cells in the recommended medium (e.g., DMEM + 10% FBS + 1% Pen/Strep) at 37°C and 5% CO<sub>2</sub>.
- Routinely test for mycoplasma contamination.

### Dezapelisib IC50 Determination

- Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
- Prepare a 10-point, 2-fold serial dilution of **Dezapelisib** in culture medium. Include a vehicle-only (DMSO) control.
- Replace the medium with the drug dilutions and incubate for 72 hours.
- Assess cell viability using a reagent like CellTiter-Glo®.

- Plot the dose-response curve and calculate the IC50 value using non-linear regression.
- The concentration for the synergy screen should be approximately the IC20-IC30, a dose that causes minimal cell death on its own.

## Lentiviral Library Transduction

- Plate a sufficient number of Cas9-expressing cells to ensure a library coverage of at least 300-500 cells per sgRNA after selection.
- Transduce the cells with the pooled lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5. This is critical to ensure that most cells receive no more than one sgRNA.
- 24 hours post-transduction, replace the virus-containing medium with fresh medium.
- 48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells. Maintain a non-transduced control plate to confirm the effectiveness of the selection.
- Expand the surviving cells for 7-10 days, maintaining library coverage at all times during passaging.

## CRISPR Synergy Screen

- Harvest the transduced, selected cell pool. Collect a baseline cell pellet (T0 sample) for later analysis.
- Plate the cells into two large-scale culture populations (e.g., T-175 flasks or large multi-well plates), maintaining library coverage.
- Treat one population with the predetermined IC20 concentration of **Dezapelisib**.
- Treat the second population with an equivalent concentration of the vehicle (e.g., DMSO).
- Incubate the cells for 10-14 days, passaging as needed and always maintaining library coverage. Replenish the drug/vehicle with each media change.

## Isolation of Apoptotic Cells and Sample Preparation

- At the end of the incubation period, harvest cells from both the **Dezapelisib**-treated and vehicle-treated arms.
- Stain the cells with an apoptosis detection kit (e.g., FITC Annexin V Apoptosis Detection Kit).
- Using Fluorescence-Activated Cell Sorting (FACS), isolate the Annexin V-positive (dying) cell populations from both arms. Also, collect the Annexin V-negative (surviving) population from the vehicle arm as a control.
- Extract genomic DNA (gDNA) from the sorted cell populations and the T0 pellet using a high-quality gDNA extraction kit.

## Next-Generation Sequencing (NGS) and Data Analysis

- Use a two-step PCR protocol to amplify the sgRNA-containing cassettes from the extracted gDNA. The first PCR amplifies the region, and the second adds Illumina sequencing adapters and barcodes.
- Pool the barcoded PCR products and perform deep sequencing on an Illumina platform (e.g., NextSeq or NovaSeq). Aim for >300 reads per sgRNA.
- Data Analysis:
  - Demultiplex the sequencing reads based on barcodes.
  - Align reads to the sgRNA library reference to get read counts for each sgRNA.
  - Normalize the read counts.
  - Compare the sgRNA abundance in the **Dezapelisib**-treated Annexin V-positive population to the vehicle-treated Annexin V-positive population (or the T0 sample).
  - Use statistical models (e.g., MAGeCK) to calculate an enrichment score and p-value for each gene. Genes with significantly enriched sgRNAs are identified as synergistic hits.

## Hit Validation

The top candidate genes from the primary screen must be validated.

- Individual Knockouts: Validate the synergistic phenotype by knocking out the hit genes individually using 2-3 different sgRNAs per gene.
- Combination Index: Perform cell viability assays with the individual knockout cell lines treated with a dose range of **Dezapelisib**. Calculate the Combination Index (CI) to confirm synergy.
- Mechanism of Action: Investigate the biological mechanism underlying the synergy through western blotting, cell cycle analysis, or other relevant functional assays.

## Conclusion

The described CRISPR-Cas9 screening protocol provides a robust framework for identifying genes that act as synergistic partners for the PI3K inhibitor **Dezapelisib**. This approach can reveal novel therapeutic vulnerabilities and provide a strong rationale for the development of effective combination therapies, ultimately aiming to improve patient outcomes by enhancing treatment efficacy and overcoming drug resistance.[13][14]

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